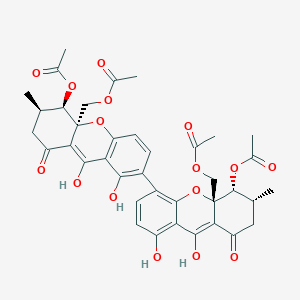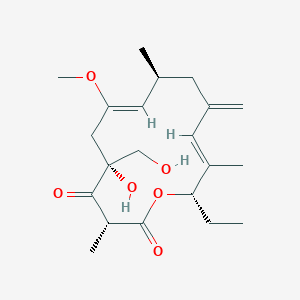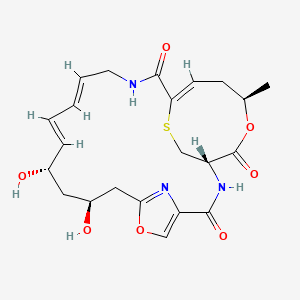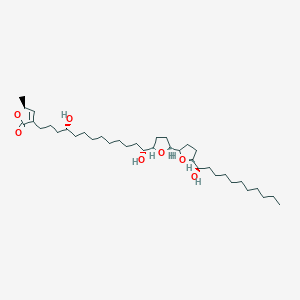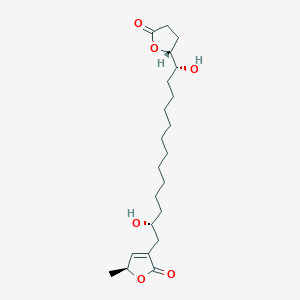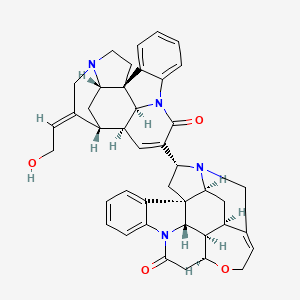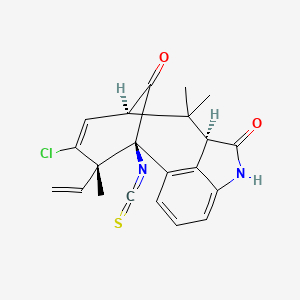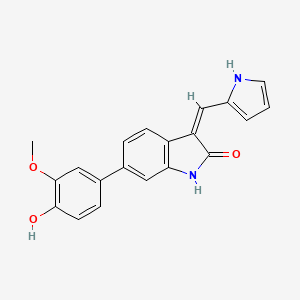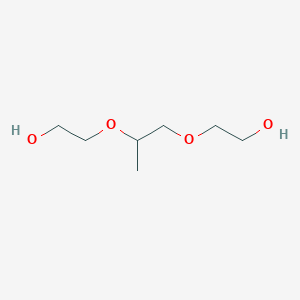
Tiodonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiodonium chloride, also known as 4-chlorophenyl-2-thienyliodonium chloride, is a chemical compound with the molecular formula C10H7ClIS.Cl. It is known for its bactericidal and algicidal properties. This compound has been studied for its potential use in dental care, particularly for its ability to inhibit dental plaque formation and reduce dental caries .
Vorbereitungsmethoden
The synthesis of tiodonium chloride typically involves the reaction of 4-chloroiodobenzene with thiophene in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tiodonium chloride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different iodinated products.
Reduction: It can be reduced to form less oxidized iodine-containing compounds.
Substitution: this compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tiodonium chloride has several scientific research applications, including:
Biology: this compound has been studied for its antimicrobial properties, particularly against dental plaque-forming bacteria.
Medicine: Research has explored its potential use in dental care products to prevent dental caries and gingivitis.
Industry: this compound is used in the formulation of certain industrial biocides and algicides.
Wirkmechanismus
The mechanism of action of tiodonium chloride involves its ability to disrupt microbial cell membranes and inhibit the growth of bacteria and algae. The molecular targets include bacterial cell wall components and enzymes involved in cell wall synthesis. By interfering with these targets, this compound effectively reduces microbial viability and prevents the formation of biofilms.
Vergleich Mit ähnlichen Verbindungen
Tiodonium chloride can be compared with other iodonium salts, such as diphenyliodonium chloride and phenyl-2-thienyliodonium chloride. These compounds share similar structures and reactivity but differ in their specific substituents and resulting properties. This compound is unique due to its specific combination of a chlorophenyl and thienyl group, which imparts distinct antimicrobial properties.
Similar compounds include:
- Diphenyliodonium chloride
- Phenyl-2-thienyliodonium chloride
- Iodobenzene diacetate
These compounds are used in various chemical and biological applications, but this compound stands out for its specific use in dental care and its unique antimicrobial efficacy.
Eigenschaften
CAS-Nummer |
38070-41-6 |
|---|---|
Molekularformel |
C10H7Cl2IS |
Molekulargewicht |
357.04 g/mol |
IUPAC-Name |
(4-chlorophenyl)-thiophen-2-yliodanium;chloride |
InChI |
InChI=1S/C10H7ClIS.ClH/c11-8-3-5-9(6-4-8)12-10-2-1-7-13-10;/h1-7H;1H/q+1;/p-1 |
InChI-Schlüssel |
MUDNTMPKEQHPDK-UHFFFAOYSA-M |
SMILES |
C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-] |
Kanonische SMILES |
C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-] |
Synonyme |
DH-164 DL 164 tiodonium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Os(eta(5)-C5H5)2]](/img/structure/B1247603.png)
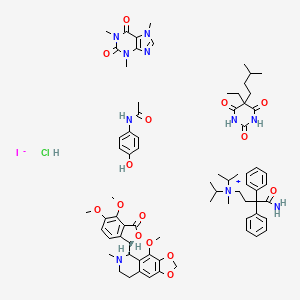
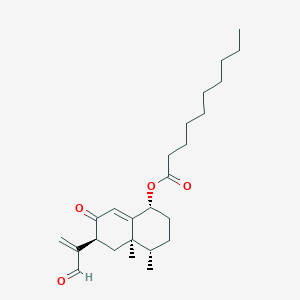
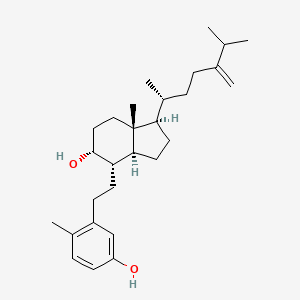
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',14-tetramethyl-3',9,13-trioxospiro[11,12-dithia-8,14-diazatetracyclo[8.2.2.01,8.03,7]tetradecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1247608.png)
